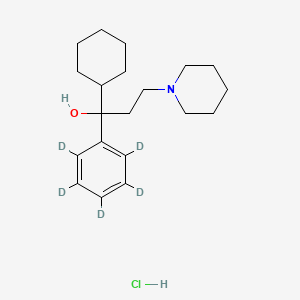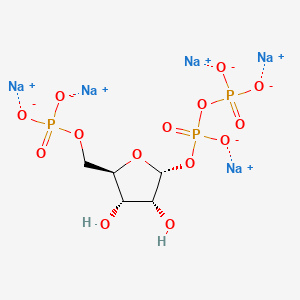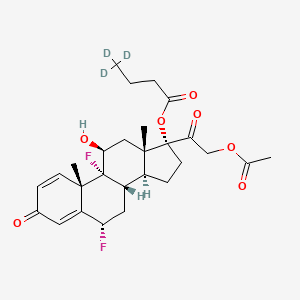
Difluprednate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluprednate-d3 is a deuterated form of difluprednate, a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly used in ophthalmology to treat inflammation and pain associated with ocular surgery and other inflammatory eye conditions . The deuterated version, this compound, contains deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of difluprednate involves multiple steps, starting from prednisolone acetate. The process includes enolization esterification, 6-electrophilic fluorination, 9,11 elimination, bromine hydroxylation, epoxidation, and hydrolysis . The final product is obtained through 9,11 epoxyfluoro ring opening .
Industrial Production Methods: Industrial production of difluprednate follows similar synthetic routes but is optimized for large-scale production. The process is designed to be green and environmentally friendly, with mild reaction conditions and high product yield .
Chemical Reactions Analysis
Types of Reactions: Difluprednate-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like bromine and chlorine.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound .
Scientific Research Applications
Difluprednate-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Primarily used in ophthalmology to treat postoperative inflammation and pain.
Industry: Utilized in the development of new corticosteroid formulations and drug delivery systems.
Mechanism of Action
Difluprednate-d3 exerts its effects by inducing the production of phospholipase A2 inhibitory proteins (lipocortins). These proteins modulate the activity of prostaglandins and leukotrienes, which are mediators of inflammation . By inhibiting the release of arachidonic acid, this compound reduces inflammation and pain .
Comparison with Similar Compounds
Prednisolone: A corticosteroid with similar anti-inflammatory properties but different metabolic stability.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory effects.
Fluorometholone: A corticosteroid with a similar mechanism of action but different potency and side effects.
Uniqueness: Difluprednate-d3 is unique due to its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This results in a longer duration of action and potentially fewer side effects compared to non-deuterated corticosteroids .
Properties
Molecular Formula |
C27H34F2O7 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 4,4,4-trideuteriobutanoate |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17-,18-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |
InChI Key |
WYQPLTPSGFELIB-GOQURPOVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



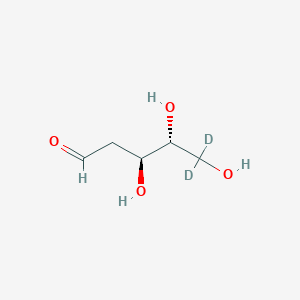

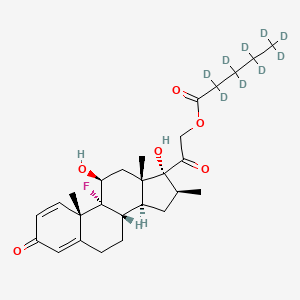
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
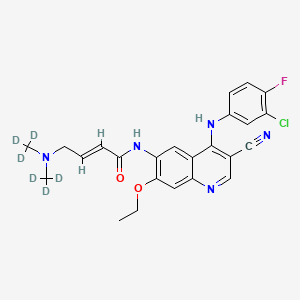

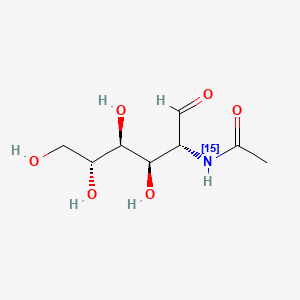

![[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
![4-acetyl-N-[[4-(sulfamoylmethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12411463.png)
